(2R,3S)-3-N-[2-(4-acetamidophenyl)ethyl]-2-N-[(2S)-1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]oxirane-2,3-dicarboxamide
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Overview
Description
CLIK-181 is a specific inhibitor designed for cathepsin L, a cysteine protease enzyme involved in various physiological and pathological processes. Cathepsin L plays a crucial role in protein degradation within lysosomes and is implicated in diseases such as cancer, osteoporosis, and autoimmune disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CLIK-181 involves the preparation of epoxysuccinyl derivatives. The general synthetic route includes the following steps :
Synthesis of Acid: The starting material is converted into the corresponding acid.
Synthesis of Amine TFA Salt: The acid is then reacted with amine to form the amine trifluoroacetic acid (TFA) salt.
Formation of Inhibitor: The amine TFA salt is reacted with various reagents to form the final inhibitor, CLIK-181.
Industrial Production Methods
Industrial production of CLIK-181 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common reagents used include trifluoroacetic acid, ethanol, potassium hydroxide, and ethyl acetate .
Chemical Reactions Analysis
Types of Reactions
CLIK-181 undergoes several types of chemical reactions, including:
Oxidation: CLIK-181 can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups in CLIK-181.
Substitution: Various substitution reactions can occur, altering the molecular structure of CLIK-181.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of epoxides, while reduction can yield alcohols or amines .
Scientific Research Applications
CLIK-181 has a wide range of scientific research applications, including :
Chemistry: Used as a tool for studying enzyme inhibition and protein degradation.
Biology: Helps in understanding the role of cathepsin L in cellular processes.
Medicine: Potential therapeutic agent for treating diseases like cancer, osteoporosis, and autoimmune disorders.
Industry: Used in the development of new drugs and therapeutic agents.
Mechanism of Action
CLIK-181 exerts its effects by specifically binding to the active site of cathepsin L. The epoxysuccinyl group of CLIK-181 forms a covalent bond with the cysteine residue in the active site, inhibiting the enzyme’s activity. This inhibition prevents the degradation of proteins within lysosomes, thereby modulating various physiological and pathological processes .
Comparison with Similar Compounds
CLIK-181 is compared with other cathepsin inhibitors such as CLIK-148, CLIK-195, and CLIK-060 . These compounds share similar structures but differ in their specificity and potency:
CLIK-148: Inhibits cathepsin L and is used in osteoporosis research.
CLIK-195: Another cathepsin L inhibitor with similar applications.
CLIK-060: Inhibits cathepsin S and is used in autoimmune disease research.
CLIK-181 is unique due to its high specificity for cathepsin L and its potential therapeutic applications in various diseases .
Properties
Molecular Formula |
C25H30N4O5 |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
(2R,3S)-3-N-[2-(4-acetamidophenyl)ethyl]-2-N-[(2S)-1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]oxirane-2,3-dicarboxamide |
InChI |
InChI=1S/C25H30N4O5/c1-16(30)27-19-11-9-17(10-12-19)13-14-26-23(31)21-22(34-21)24(32)28-20(25(33)29(2)3)15-18-7-5-4-6-8-18/h4-12,20-22H,13-15H2,1-3H3,(H,26,31)(H,27,30)(H,28,32)/t20-,21-,22+/m0/s1 |
InChI Key |
BULLLJQHDGSHOZ-FDFHNCONSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)CCNC(=O)[C@@H]2[C@@H](O2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N(C)C |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CCNC(=O)C2C(O2)C(=O)NC(CC3=CC=CC=C3)C(=O)N(C)C |
Origin of Product |
United States |
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